molecular formula C11H17NO3 B1376841 (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol CAS No. 1213876-98-2

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

Cat. No. B1376841
CAS RN: 1213876-98-2
M. Wt: 211.26 g/mol
InChI Key: HAYDEVYSDHZRMI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol, also known as (S)-EMPEA, is an aromatic compound commonly used in scientific research. It is a chiral molecule, meaning it has two mirror image isomers, and has a wide range of applications in the fields of biochemistry, pharmacology, and medicine. We will also explore potential future directions for research on this compound.

Scientific Research Applications

Pharmaceutical Applications: Apremilast Synthesis

The compound (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol is a key intermediate in the synthesis of Apremilast . Apremilast is a medication used to treat psoriasis and psoriatic arthritis by selectively inhibiting the enzyme phosphodiesterase 4 (PDE4). This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-alpha, which are implicated in the pathophysiology of these conditions .

Chemical Synthesis: Chiral Building Blocks

In chemical synthesis, this compound serves as a chiral building block due to its stereochemistry. It can be used to introduce chirality into more complex molecules, which is crucial for the activity of many drugs and biologically active substances .

Material Science: Polymer Synthesis

Chiral compounds like (S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol can be used in material science for the synthesis of polymers with specific optical properties. These polymers can have applications in creating advanced materials for optical devices or sensors .

Biochemistry Research: Enzyme Inhibition Studies

Researchers can use this compound in biochemistry to study enzyme-substrate interactions, particularly in enzymes that recognize specific chiral molecules. It can help in understanding the mechanisms of enzyme inhibition and the design of new inhibitors .

Analytical Chemistry: Chiral Resolution Agents

In analytical chemistry, such chiral compounds are valuable as resolution agents. They can separate enantiomers of other compounds through techniques like chiral column chromatography, which is essential for the production of enantiomerically pure substances .

Neuroscience: Neurotransmitter Analogs

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol may serve as an analog for neurotransmitters in neuroscience research. It could help in studying the binding affinity and activity of neurotransmitters at their receptors .

Toxicology: Metabolite Simulation

This compound can be used in toxicological studies to simulate the metabolism of similar compounds. Understanding its metabolic pathways can provide insights into the detoxification processes and potential toxicities of related substances .

Agricultural Chemistry: Pesticide Development

Lastly, in agricultural chemistry, such chiral molecules can be used in the development of more selective and potentially less harmful pesticides. Their chirality can lead to higher specificity in targeting pests, reducing the impact on non-target organisms .

properties

IUPAC Name

(2S)-2-amino-2-(3-ethoxy-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-3-15-11-6-8(9(12)7-13)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYDEVYSDHZRMI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(3-ethoxy-4-methoxyphenyl)ethanol

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